Methyl 3-(2-hydroxyethoxy)propanoate
Overview
Description
Methyl 3-(2-hydroxyethoxy)propanoate is an organic compound with the molecular formula C6H12O4. It is an ester formed from the reaction of methanol and 3-(2-hydroxyethoxy)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-hydroxyethoxy)propanoate can be synthesized through the esterification of 3-(2-hydroxyethoxy)propanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxyethoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-(2-hydroxyethoxy)propanoic acid and methanol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: 3-(2-hydroxyethoxy)propanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: 3-(2-hydroxyethoxy)propanol.
Scientific Research Applications
Methyl 3-(2-hydroxyethoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacture of flexible plastics.
Mechanism of Action
The mechanism of action of methyl 3-(2-hydroxyethoxy)propanoate primarily involves the hydrolysis of its ester bond. In biological systems, esterases and other hydrolytic enzymes can catalyze the cleavage of the ester bond, releasing 3-(2-hydroxyethoxy)propanoic acid and methanol. This hydrolysis reaction is essential for the compound’s role in drug delivery systems, where the controlled release of active ingredients is desired.
Comparison with Similar Compounds
Methyl 3-(2-hydroxyethoxy)propanoate can be compared with other similar esters, such as:
Ethyl 3-(2-hydroxyethoxy)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-(2-methoxyethoxy)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 3-(2-hydroxypropoxy)propanoate: Similar structure but with a hydroxypropoxy group instead of a hydroxyethoxy group.
Properties
IUPAC Name |
methyl 3-(2-hydroxyethoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAKPCZOXXRLJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579595 | |
Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93673-82-6 | |
Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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